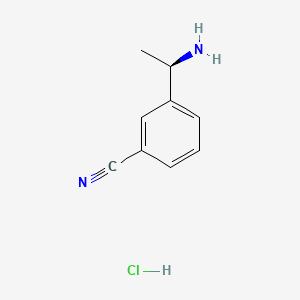

(R)-3-(1-Aminoethyl)benzonitrile hydrochloride

Descripción

Propiedades

IUPAC Name |

3-[(1R)-1-aminoethyl]benzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2.ClH/c1-7(11)9-4-2-3-8(5-9)6-10;/h2-5,7H,11H2,1H3;1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKDPZGKJZQZAY-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC(=C1)C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC(=C1)C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662526 | |

| Record name | 3-[(1R)-1-Aminoethyl]benzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286693-23-9 | |

| Record name | 3-[(1R)-1-Aminoethyl]benzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(1R)-1-aminoethyl]benzonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Protocol

-

Protection of the Amine : The primary amine group is protected using tert-butyloxycarbonyl (Boc) anhydride in the presence of 4-dimethylaminopyridine (DMAP) and triethylamine (TEA) at 20–30°C.

-

Substitution Reaction : The Boc-protected amine undergoes SNAr with 3-chlorobenzonitrile in N-methyl-2-pyrrolidone (NMP) at 45°C, facilitated by DMAP as a catalyst.

-

Deprotection and Salt Formation : The Boc group is removed via acid hydrolysis (e.g., HCl in dioxane), followed by neutralization and precipitation of the hydrochloride salt.

This method achieves high yields (80–85%) and excellent reproducibility, making it suitable for industrial-scale production. However, the requirement for Boc protection adds two additional steps, increasing process complexity.

Asymmetric Reductive Amination

Asymmetric reductive amination has emerged as a state-of-the-art method for constructing chiral amines with high enantiomeric excess (ee). A recent breakthrough utilizing iridium catalysts enables the direct coupling of ketones with ammonia equivalents, as reported in a Nature Communications study.

Catalytic System

Application to this compound

-

Ketone Precursor : 3-(1-Ketoethyl)benzonitrile is reacted with ammonium acetate in the presence of the iridium catalyst.

-

Reductive Amination : The imine intermediate is selectively reduced to the (R)-enantiomer via hydrogenation, achieving >95% ee.

-

Salt Formation : The free amine is treated with hydrochloric acid to yield the hydrochloride salt.

This method offers superior stereochemical control compared to traditional resolution techniques. However, the high cost of iridium catalysts and specialized equipment for high-pressure hydrogenation may limit its adoption in resource-constrained settings.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Enantiomeric Excess (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyanation | 60–75 | Racemic | Moderate | High |

| SNAr | 80–85 | Requires resolution | High | Moderate |

| Asymmetric Reductive Amination | 70–80 | >95 | Low | Low |

-

Cyanation : Ideal for rapid synthesis but lacks enantioselectivity.

-

SNAr : Balances yield and scalability but necessitates additional steps for chiral resolution.

-

Asymmetric Reductive Amination : Provides exceptional ee but is less economical for large-scale production.

Purification and Characterization

Crystallization Techniques

The hydrochloride salt is typically purified via recrystallization from ethanol/water mixtures, yielding needle-like crystals with >99% purity.

Análisis De Reacciones Químicas

Types of Reactions

®-3-(1-Aminoethyl)benzonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of substituted aromatic compounds.

Aplicaciones Científicas De Investigación

®-3-(1-Aminoethyl)benzonitrile hydrochloride is utilized in various scientific research fields:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of ®-3-(1-Aminoethyl)benzonitrile hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can affect biological pathways and processes, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers

(a) (R)-4-(1-Aminoethyl)benzonitrile Hydrochloride (CAS: 1286693-23-9)

- Structural Difference: Aminoethyl group at the para position (4-position) instead of meta (3-position).

- Reduced steric hindrance in planar interactions compared to the meta isomer. Similar solubility in aqueous buffers but distinct chromatographic retention times (e.g., HPLC separation as in ).

(b) (S)-3-(1-Aminoethyl)benzonitrile Hydrochloride (CAS: 2741870-03-9 enantiomer)

- Structural Difference : S-configuration at the chiral center.

- Impact: Potential enantioselective biological activity; for example, one enantiomer may exhibit higher receptor affinity. Identical physical properties (melting point, solubility) but distinct optical rotation.

Functional Group Modifications

(a) (R)-3-(1-Amino-2-hydroxyethyl)benzonitrile Hydrochloride (CAS: 1245623-77-1)

- Structural Difference : Additional hydroxyl group on the ethylamine side chain.

- Impact: Increased polarity (logP reduced by ~1.5 units), enhancing water solubility but reducing membrane permeability. Melting point: 152°C, higher than the non-hydroxylated parent due to hydrogen bonding. Potential for chelation or oxidative degradation due to the hydroxyl group.

(b) (R)-3-(1-(Methylamino)ethyl)benzonitrile Hydrochloride (CAS: 2512190-25-7)

- Structural Difference : Methylation of the primary amine to a secondary amine.

- Impact: Reduced basicity (pKa decrease by ~2 units), altering protonation state at physiological pH. Molecular weight: 196.68 g/mol.

(c) (R)-3-(1-Aminoethyl)-5-fluorophenol Hydrochloride (CAS: 2411590-94-6)

- Structural Difference: Nitrile replaced by phenol, with a fluorine atom at the 5-position.

- Impact: Introduction of acidity (phenol pKa ~10) and hydrogen-bonding capacity. Fluorine’s electron-withdrawing effect increases metabolic stability but may reduce reactivity in electrophilic substitutions. Molecular formula: C₈H₁₁ClFNO.

Substituent Position and Chain Length Variants

(a) 3-(Aminomethyl)benzonitrile (CAS: 10406-24-3)

- Structural Difference: Shorter aminomethyl chain instead of aminoethyl.

- Lower molecular weight (132.16 g/mol) and higher volatility.

(b) 4-Amino-3-methylbenzonitrile (CAS: 78881-21-7)

Key Data Table

Research Findings and Implications

- Synthetic Challenges: Positional isomers (e.g., 3- vs. 4-substituted) require precise chromatographic separation, as demonstrated by gradient HPLC methods using KH₂PO₄ buffer and methanol.

- Biological Relevance: Methylation or hydroxylation of the aminoethyl side chain can drastically alter pharmacokinetics, as seen in analogs of rilpivirine hydrochloride impurities.

- Safety Considerations : Toxicological data for many analogs remain understudied, necessitating caution in handling (e.g., warnings in ).

Actividad Biológica

(R)-3-(1-Aminoethyl)benzonitrile hydrochloride is a chiral compound with significant potential in medicinal chemistry, particularly due to its unique structural features that suggest various biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

- Molecular Formula : C₉H₁₀N₂·HCl

- Molecular Weight : 146.192 g/mol

- Structure : The compound features a benzonitrile moiety with an aminoethyl side chain, providing opportunities for interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Potential : Preliminary studies suggest that this compound may interact with specific receptors involved in cancer pathways, potentially serving as a therapeutic agent against various cancer types.

- Antimicrobial Effects : There is evidence indicating its potential as an antibiotic, with activity observed against certain bacterial strains. The presence of the nitrile group may enhance its interaction with microbial targets.

- Neurological Applications : The compound's structure suggests possible interactions with neurotransmitter systems, which may lead to applications in treating neurological disorders.

The mechanism of action for this compound involves:

- Binding Affinity : The amino group can form hydrogen bonds with biological molecules, while the nitrile group may participate in various chemical reactions that modulate biological pathways.

- Receptor Interaction : Studies indicate that the compound may bind to specific receptors or enzymes, influencing signaling pathways related to cell growth and apoptosis.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| (S)-3-(1-Aminoethyl)benzonitrile hydrochloride | Chiral isomer | Different pharmacological properties |

| 3-(Aminomethyl)benzonitrile | Non-chiral | Limited activity compared to (R) version |

The specific orientation of the amino group relative to the nitrile functionality in this compound enhances its biological activity compared to its isomers and racemic mixtures.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Anticancer Activity : A recent study investigated the effects of this compound on cancer cell lines, revealing significant inhibition of cell proliferation at low micromolar concentrations. The study highlighted its potential as a lead compound for further development in cancer therapeutics.

- Antimicrobial Testing : Another research effort focused on evaluating the antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated promising activity, particularly against resistant strains, suggesting its utility in addressing antibiotic resistance.

Q & A

Q. What in vivo models are suitable for evaluating neurological applications of this compound?

- Models :

- Transgenic mice expressing human tau protein for Alzheimer’s studies.

- Electrophysiological assays in rat hippocampal slices to measure synaptic plasticity .

- Dosing : 5–10 mg/kg intraperitoneal, with pharmacokinetic sampling at 0.5, 2, and 8 hours post-dose .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.